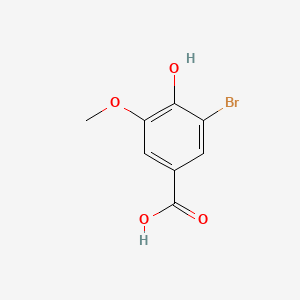

3-Bromo-4-hydroxy-5-methoxybenzoic acid

CAS No.: 6324-52-3

Cat. No.: VC1963048

Molecular Formula: C8H7BrO4

Molecular Weight: 247.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6324-52-3 |

|---|---|

| Molecular Formula | C8H7BrO4 |

| Molecular Weight | 247.04 g/mol |

| IUPAC Name | 3-bromo-4-hydroxy-5-methoxybenzoic acid |

| Standard InChI | InChI=1S/C8H7BrO4/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3,10H,1H3,(H,11,12) |

| Standard InChI Key | FGOVBTMEPVEFCJ-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=CC(=C1)C(=O)O)Br)O |

| Canonical SMILES | COC1=C(C(=CC(=C1)C(=O)O)Br)O |

Introduction

Chemical Structure and Physical Properties

3-Bromo-4-hydroxy-5-methoxybenzoic acid (CAS: 6324-52-3) is characterized by a benzoic acid core with three functional groups strategically positioned on the aromatic ring: a bromine atom at position 3, a hydroxyl group at position 4, and a methoxy group at position 5. This arrangement of substituents contributes to the compound's unique chemical behavior and reactivity profile.

Structural Characteristics

The compound has a molecular formula of C₈H₇BrO₄ and a molecular weight of 247.04 g/mol . The structure features an aromatic ring with four different substituents, creating a molecule with distinct regions of electron density and reactivity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding, while the bromine atom serves as a potential site for various transformations.

Physical and Chemical Properties

Table 1 summarizes the key properties of 3-Bromo-4-hydroxy-5-methoxybenzoic acid:

The compound's physical state at room temperature is typically a solid powder. Its specific solubility characteristics are influenced by the presence of both hydrophilic groups (hydroxyl and carboxylic acid) and more hydrophobic elements (bromine and methoxy group), creating a molecule with moderate polarity and unique solubility properties.

Synthesis Methods

Several synthetic routes can be employed to produce 3-Bromo-4-hydroxy-5-methoxybenzoic acid, with bromination of suitable precursors being the most common approach. The synthesis strategies typically focus on introducing the bromine atom at the desired position while maintaining the integrity of other functional groups.

Bromination of Vanillic Acid

The most direct synthetic route involves the bromination of vanillic acid (4-hydroxy-3-methoxybenzoic acid), which installs a bromine atom at position 5 of vanillic acid (corresponding to position 3 in the target compound). Based on similar bromination processes described in the literature, this method typically involves:

-

Reaction of vanillic acid with bromine in the presence of a catalyst such as iron(III) chloride

-

Use of a suitable solvent, often glacial acetic acid, to facilitate the reaction

-

Careful temperature control to ensure regioselectivity and minimize side products

-

Isolation and purification of the final product through crystallization or chromatographic techniques

Alternative Synthetic Approaches

Alternative synthetic strategies may include:

-

Starting from other precursors such as 4-methoxybenzoic acid, followed by sequential introduction of bromine and hydroxyl groups

-

Protection-deprotection strategies, particularly when working with sensitive functional groups

-

Metal-catalyzed transformations to install the bromine atom selectively

The choice of synthetic method depends on factors such as availability of starting materials, required purity, scale of production, and economic considerations.

Chemical Reactivity

The presence of multiple functional groups in 3-Bromo-4-hydroxy-5-methoxybenzoic acid results in diverse reactivity patterns, making it a versatile building block in organic synthesis.

Carboxylic Acid Reactivity

The carboxylic acid moiety can participate in numerous transformations:

-

Esterification reactions with alcohols to form corresponding esters, such as methyl 3-bromo-4-hydroxy-5-methoxybenzoate

-

Amidation reactions with amines to produce amides

-

Reduction to aldehydes or alcohols using appropriate reducing agents

-

Salt formation with bases, enhancing water solubility

Hydroxyl Group Reactivity

The phenolic hydroxyl group at position 4 contributes to the following reaction types:

-

Hydrogen bonding interactions, affecting solubility and protein binding

-

Formation of ethers through alkylation reactions

-

Acylation to form esters with acyl chlorides or anhydrides

-

Oxidation under appropriate conditions

Bromine Reactivity

The bromine substituent at position 3 serves as an important reactive site:

-

Metal-catalyzed coupling reactions (Suzuki, Stille, Negishi) for carbon-carbon bond formation

-

Nucleophilic aromatic substitution reactions with various nucleophiles

-

Reductive debromination to generate the corresponding non-brominated analog

Methoxy Group Reactivity

The methoxy group at position 5 can undergo:

-

Demethylation reactions to generate an additional hydroxyl group

-

Nucleophilic attack under certain conditions

The combined influence of these functional groups creates a complex electronic distribution in the molecule, allowing for regioselective transformations and making 3-Bromo-4-hydroxy-5-methoxybenzoic acid a valuable intermediate in organic synthesis.

Biological Activity

Protein Binding Properties

Research on related phenolic acids such as vanillic acid demonstrates significant interactions with serum proteins. Studies have shown that similar compounds can bind to human serum albumin (HSA), which serves as a major transport protein in the bloodstream. This binding occurs through:

-

Spontaneous interactions involving hydrogen bonds and Van der Waals forces

-

Fluorescence quenching mechanisms, either static or dynamic in nature

Given its structural similarity to vanillic acid, 3-Bromo-4-hydroxy-5-methoxybenzoic acid likely exhibits comparable protein binding properties, though the presence of the bromine atom may modify binding parameters and mechanisms.

Cytotoxic and Anti-proliferative Effects

Studies on related phenolic acids have demonstrated dose-dependent effects on cancer cell viability. For instance, vanillic acid has been shown to decrease the viability of both doxorubicin-sensitive K562 and doxorubicin-resistant K562/Dox leukemia cells in a dose- and time-dependent manner . The structural similarity of 3-Bromo-4-hydroxy-5-methoxybenzoic acid to vanillic acid suggests it may possess similar anti-proliferative properties, potentially with modified potency due to the bromine substituent.

Comparison with Structurally Related Compounds

To better understand the unique properties of 3-Bromo-4-hydroxy-5-methoxybenzoic acid, it is valuable to compare it with structurally related compounds.

Comparison with Vanillic Acid

Vanillic acid (4-hydroxy-3-methoxybenzoic acid) differs from 3-Bromo-4-hydroxy-5-methoxybenzoic acid by the absence of the bromine atom:

-

The addition of bromine in 3-Bromo-4-hydroxy-5-methoxybenzoic acid increases its molecular weight and likely alters its lipophilicity

-

The bromine substituent potentially enhances the compound's reactivity in coupling reactions

-

The electronic effects of bromine may modify the biological activity profile compared to vanillic acid

Comparison with Positional Isomers

3-Bromo-5-hydroxy-4-methoxybenzoic acid (CAS: 52783-66-1) represents a positional isomer where the hydroxyl and methoxy groups are interchanged:

-

This positional difference affects the electronic distribution in the aromatic ring

-

The hydrogen bonding patterns differ, potentially impacting intermolecular interactions

-

The relative reactivity of functional groups may be altered due to different electronic environments

Comparison with Ester Derivatives

Methyl 3-bromo-4-hydroxy-5-methoxybenzoate (CAS: 108249-43-0), the methyl ester of 3-Bromo-4-hydroxy-5-methoxybenzoic acid, exhibits different properties:

-

Generally higher lipophilicity than the parent carboxylic acid

-

Different reactivity profile, particularly in hydrolysis reactions

-

Potentially altered biological activity and protein binding characteristics

Table 2: Comparison of 3-Bromo-4-hydroxy-5-methoxybenzoic acid with related compounds

| Compound | CAS Number | Molecular Formula | Key Structural Difference | Impact on Properties |

|---|---|---|---|---|

| 3-Bromo-4-hydroxy-5-methoxybenzoic acid | 6324-52-3 | C₈H₇BrO₄ | Reference compound | Reference properties |

| Vanillic acid | 121-34-6 | C₈H₈O₄ | No bromine at position 3 | Lower molecular weight, different electron distribution, altered biological activity |

| 3-Bromo-5-hydroxy-4-methoxybenzoic acid | 52783-66-1 | C₈H₇BrO₄ | Hydroxyl at position 5, methoxy at position 4 | Different hydrogen bonding pattern, altered reactivity |

| Methyl 3-bromo-4-hydroxy-5-methoxybenzoate | 108249-43-0 | C₉H₉BrO₄ | Methyl ester instead of carboxylic acid | Higher lipophilicity, different reactivity |

| 3-Bromo-4-hydroxybenzoic acid | 14348-41-5 | C₇H₅BrO₃ | No methoxy group at position 5 | Simpler structure, different electronic properties |

Applications in Research and Industry

3-Bromo-4-hydroxy-5-methoxybenzoic acid has potential applications across multiple fields, leveraging its unique structural features and reactivity profile.

Synthetic Chemistry Applications

In organic synthesis, 3-Bromo-4-hydroxy-5-methoxybenzoic acid serves as a versatile building block for:

-

Creation of libraries of compounds for drug discovery programs

-

Synthesis of complex natural product analogs

-

Development of new materials with specific properties

-

Template for structure-activity relationship studies

The presence of multiple functional groups provides multiple handles for further modifications, making it a valuable intermediate in multi-step syntheses.

Pharmaceutical Research

The compound may find applications in pharmaceutical research through:

-

Serving as a precursor for potential drug candidates

-

Use in studying drug-protein interactions

-

Development of structure-activity relationships for phenolic acids

-

Investigation of metabolism and pharmacokinetics of brominated aromatic compounds

Agricultural Applications

Based on information about related compounds, potential agricultural applications include:

-

Development of plant growth regulators

-

Investigation of crop protection agents

Analytical Chemistry

In analytical chemistry, 3-Bromo-4-hydroxy-5-methoxybenzoic acid may serve as:

-

A reference standard for chromatographic analyses

-

A derivatization agent for certain types of analyses

-

A model compound for studying halogenated phenolic acids

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume